1-(4-Iodo-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-(methylthio)phenyl)propan-2-one typically involves the iodination of a precursor compound. One common method involves the reaction of 4-methylthioacetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through iodination or thiolation reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-(methylthio)phenyl)propan-2-one depends on the specific application and the target molecule
Covalent Bond Formation: The iodine and methylthio groups can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The carbonyl group in the propan-2-one moiety can participate in electrophilic addition reactions with nucleophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering the oxidation state of the target molecule.
Comparison with Similar Compounds
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of the propan-2-one moiety.
Properties
Molecular Formula |
C10H11IOS |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(4-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QNHSKRUVYWVSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)SC |
Origin of Product |
United States |
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